2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes two diphenylmethylidene groups attached to a heptanedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile typically involves a multi-step process. One common method includes the reaction of heptanedinitrile with diphenylmethylideneamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites
Mechanism of Action
The mechanism of action of 2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. This interaction often involves the formation of covalent or non-covalent bonds, leading to changes in the biological activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(diphenylmethyl)-4-methylaniline: This compound shares structural similarities but differs in its functional groups and overall reactivity.
2-Aminophenyl disulfide: Another related compound with distinct chemical properties and applications.
Uniqueness
2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile is unique due to its specific structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
89985-90-0 |
---|---|
Molecular Formula |
C33H28N4 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2,6-bis(benzhydrylideneamino)heptanedinitrile |
InChI |
InChI=1S/C33H28N4/c34-24-30(36-32(26-14-5-1-6-15-26)27-16-7-2-8-17-27)22-13-23-31(25-35)37-33(28-18-9-3-10-19-28)29-20-11-4-12-21-29/h1-12,14-21,30-31H,13,22-23H2 |
InChI Key |
VVRIOWIUJBJANS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC(CCCC(C#N)N=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.